molecular formula C23H25N5O3 B2445275 N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286713-17-4

N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2445275
CAS No.: 1286713-17-4
M. Wt: 419.485
InChI Key: YSGGADVINKOOIY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic chemical reagent of significant interest in medicinal chemistry and oncology research. This molecule is characterized by a central 1H-pyrazole core, which is a privileged scaffold in drug discovery known for its diverse biological activities . The pyrazole ring is substituted at the 3-position with a morpholino group—a common pharmacophore that can enhance solubility and influence molecular interactions with biological targets—and at the 4-position with a phenyl ring. This specific architecture, featuring a 2-acetamide linker connecting the pyrazole to a second 4-acetamidophenyl group, suggests potential as a key intermediate or a lead compound in the development of targeted therapies. The primary research value of this compound is hypothesized to lie in the field of kinase inhibition, particularly for investigating signaling pathways crucial in cancer biology. The integration of the morpholino and pyrazole motifs is a strategy often employed in the design of kinase inhibitors . For instance, structurally related compounds featuring pyrazole cores and acetamide linkers have been investigated as potent and selective inhibitors, such as Aurora Kinase B inhibitors, which are important targets in cancer research due to their role in cell cycle regulation . Researchers can utilize this compound to probe enzyme kinetics, cellular proliferation, and mechanism-of-action studies in human cancer-derived cell lines. Furthermore, the presence of the acetamide functional groups contributes to the compound's hydrogen-bonding capacity, which is critical for forming interactions with the amino acid residues in the binding pockets of target proteins . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-17(29)24-19-7-9-20(10-8-19)25-22(30)16-28-15-21(18-5-3-2-4-6-18)23(26-28)27-11-13-31-14-12-27/h2-10,15H,11-14,16H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGGADVINKOOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrazole ring.

    Attachment of the acetamidophenyl group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group (-NHCOCH₃) and pyrazole ring serve as key sites for nucleophilic substitution.

Reaction Type Conditions Product Notes
Hydrolysis of AcetamideAcidic (HCl/H₂O) or basic (NaOH/EtOH)N-(4-aminophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamideGenerates a free amine group, enabling further functionalization .
Pyrazole Ring HalogenationCl₂ or Br₂ in CH₂Cl₂ at 0–5°C5-Halo-substituted pyrazole derivativesPositional selectivity depends on electron density distribution .

The acetamide hydrolysis is particularly significant for generating bioactive intermediates, as seen in related morpholino-pyrazole systems . Pyrazole halogenation expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation and Reduction Pathways

The morpholine ring and pyrazole moiety undergo redox transformations:

Oxidation

  • Pyrazole Oxidation : Treatment with KMnO₄/H₂SO₄ converts the pyrazole ring into pyrazolone derivatives, altering electronic properties.

  • Morpholine Ring Oxidation : HNO₃ or H₂O₂ oxidizes morpholine to morpholine N-oxide, enhancing solubility .

Reduction

  • Nitro Group Reduction : If present in precursors, nitro groups (-NO₂) on phenyl rings are reduced to amines (-NH₂) using H₂/Pd-C .

Cross-Coupling Reactions

Pd-catalyzed C–N coupling reactions enable structural diversification:

Coupling Partner Catalyst System Application Reference
Aryl halidesPd(OAc)₂/XantphosIntroduces aryl/heteroaryl groups at pyrazole C-3/C-5
AlkylaminesPd₂(dba)₃/BINAPFunctionalizes acetamide-derived amines

These reactions are pivotal for synthesizing kinase inhibitors and optimizing pharmacokinetic profiles .

Acid/Base-Mediated Rearrangements

  • Morpholine Ring Opening : Strong acids (e.g., HBr/AcOH) cleave the morpholine ring to form linear amino alcohols, enabling new bond formations .

  • Pyrazole Ring Expansion : Under basic conditions (KOH/DMF), pyrazole rings may rearrange into larger heterocycles, though this is less common.

Stability Under Synthetic Conditions

The compound demonstrates moderate stability:

Condition Effect Mitigation Strategy
High Temperature (>150°C)Decomposition of acetamide and pyrazole ringsUse low-boiling solvents (e.g., THF, DCM)
Strong OxidizersMorpholine ring degradationEmploy inert atmospheres (N₂/Ar) during reactions

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide may exhibit anti-inflammatory properties by acting as inhibitors of the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the synthesis of leukotrienes, which are mediators of inflammation. In silico docking studies suggest that this compound could be optimized for enhanced inhibitory activity against 5-LOX, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Potential

The compound's structural features are also indicative of potential anticancer activity. Pyrazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have demonstrated promising results in inhibiting the growth of tumor cells in vitro. Specific studies have reported percent growth inhibitions (PGIs) ranging from moderate to high against different cancer types, suggesting a need for detailed exploration in clinical settings .

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of pyrazole derivatives, this compound was tested alongside other compounds. Results indicated significant inhibition of pro-inflammatory cytokine production in cell cultures treated with the compound, highlighting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of structurally related compounds demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response that supports further development as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of “N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: can be compared with other pyrazole derivatives, morpholine-containing compounds, and acetamidophenyl derivatives.

    Examples: Celecoxib (a pyrazole derivative used as an anti-inflammatory drug), Morpholine (a common chemical intermediate), and Paracetamol (an acetamidophenyl derivative used as an analgesic).

Uniqueness

The uniqueness of “this compound” lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2. The compound features a morpholine ring, a pyrazole moiety, and an acetamide group, which contribute to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Research indicates that compounds with similar structures may act as inhibitors of specific kinases, which are crucial in various signaling pathways involved in cancer and other diseases. For instance, analogs have been shown to selectively inhibit the STK17B kinase, influencing cell proliferation and apoptosis pathways .
  • Anti-inflammatory Activity : The presence of the acetamide group is often associated with anti-inflammatory properties. Compounds with similar structural features have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Data

The following table summarizes various biological activities reported for this compound and related compounds:

Activity Description Reference
Kinase InhibitionInhibits STK17B kinase activity, affecting cancer cell growth
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro
AntioxidantScavenges free radicals, reducing oxidative stress
CytotoxicityExhibits cytotoxic effects on various cancer cell lines

Case Study 1: Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on human cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Inflammatory Models

Another investigation utilized animal models to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation markers when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What synthetic methodologies are established for N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including:

Core Pyrazole Formation : Cyclocondensation of hydrazines with diketones or β-ketoesters under reflux conditions (e.g., ethanol, 80°C).

Morpholino Incorporation : Nucleophilic substitution using morpholine in polar aprotic solvents (e.g., DMF) with a base like triethylamine .

Acetamide Coupling : Amidation via activation of carboxylic acid intermediates (e.g., using EDCI/HOBt) with 4-acetamidoaniline .

  • Optimization : Reaction yields (typically 60-75%) can be improved by:

  • Temperature control (e.g., 0–5°C during sensitive steps).
  • Solvent selection (e.g., THF for better solubility of intermediates).
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy :

  • NMR (¹H/¹³C): Assign peaks for the acetamido group (δ ~2.1 ppm for CH₃, ~168 ppm for carbonyl) and pyrazole protons (δ ~6.5–8.0 ppm) .
  • IR : Confirm amide C=O stretches (~1650 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths/angles and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, particularly for resolving disorder in morpholino substituents .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Experimental Design :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and pathogen strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., 48-hr incubation).
    • Data Analysis :
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing anticancer activity) .
  • Off-Target Profiling : Use kinase inhibition panels to identify unintended targets that may explain divergent results .

Q. What strategies improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Structural Modifications :

  • Lipophilicity Adjustment : Introduce fluorine atoms (e.g., replacing phenyl with 4-fluorophenyl) to enhance membrane permeability .
  • Metabolic Shielding : Replace labile ester groups with stable amides or morpholino rings to reduce CYP450-mediated oxidation .
    • Formulation : Encapsulate in PEGylated liposomes to prolong half-life in vivo .

Q. How can computational methods guide the optimization of target binding affinity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR kinase). Focus on:

  • Hydrogen bonding between the acetamido group and Thr766.
  • π-π stacking of the pyrazole ring with Phe723 .
    • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to identify residues critical for sustained interactions .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
  • CRISPR Knockout Models : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines (e.g., EGFR-KO) .
  • SPR/BLI : Quantify binding kinetics (kₐₙ/kₒff) to purified targets (e.g., immobilized tubulin) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • 3D Model Limitations : Spheroids/organoids may show reduced efficacy due to poor compound penetration. Address via:

  • Permeability Enhancers : Co-treatment with quercetin to disrupt extracellular matrix .
  • Dose Adjustment : Use higher concentrations (e.g., 2–5× IC₅₀ from 2D assays) .
    • Microenvironmental Factors : Hypoxia in 3D models may alter metabolic activation; monitor via HIF-1α expression .

Methodological Resources

  • Crystallography : SHELXL for refinement (CCDC deposition recommended) .
  • SAR Tools : MOE or ChemAxon for scaffold hopping and bioisostere replacement .
  • Bioassays : MTT for cytotoxicity, microdilution for antimicrobial activity .

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